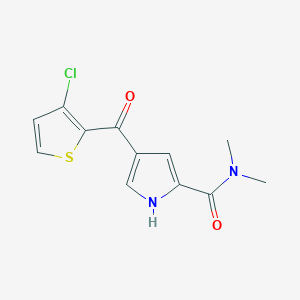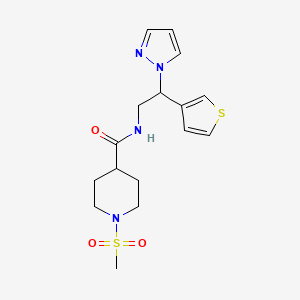
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide and similar compounds involves complex chemical reactions, including nucleophilic displacement and the use of specific catalysts or conditions to achieve desired molecular structures. For instance, the feasibility of nucleophilic displacement of bromide in 4-bromopyrazole rings with [18F]fluoride has been demonstrated, leading to potential radiotracers for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to determine the conformations and spatial arrangements of atoms within the compound. The analysis reveals the compound's potential for interactions with biological targets, informing its design and synthesis (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide include its ability to undergo various substitutions, additions, and cycloadditions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties (Ledenyova et al., 2018).
Scientific Research Applications
Medicinal Chemistry Applications
Antituberculosis Activity : Compounds similar in structure have shown promising activity against Mycobacterium tuberculosis, indicating potential for the development of new antituberculosis agents. One such study found that thiazole-aminopiperidine hybrids exhibited activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, suggesting the therapeutic potential of structurally related compounds (V. U. Jeankumar et al., 2013).
Anticancer Agents : Derivatives of piperidine and pyrazole have been evaluated for their anticancer activities, highlighting the importance of these scaffolds in the development of novel anticancer agents. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents, showing significant activity against certain cancer cell lines (A. Rehman et al., 2018).
Antimicrobial Activity : Various N-substituted derivatives of piperidines have demonstrated moderate to high antibacterial activity, suggesting that modifications to the piperidine core can enhance antimicrobial properties (H. Khalid et al., 2016).
Organic Synthesis Applications
Synthetic Methodologies : Research into the synthesis of heterocyclic compounds based on the piperidine scaffold has provided valuable methodologies for constructing complex molecules. For instance, the synthesis of thio-substituted ethyl nicotinates and related heterocycles has expanded the toolkit for creating molecules with potential biological activities (M. Gad-Elkareem et al., 2011).
Green Chemistry Approaches : The development of environmentally friendly synthetic routes for the preparation of piperidine-based compounds, such as thiophenyl pyrazoles and isoxazoles, reflects the ongoing efforts to make chemical synthesis more sustainable (D. Sowmya et al., 2018).
properties
IUPAC Name |
1-methylsulfonyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-25(22,23)19-8-3-13(4-9-19)16(21)17-11-15(14-5-10-24-12-14)20-7-2-6-18-20/h2,5-7,10,12-13,15H,3-4,8-9,11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTQLEZAKHCYRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2496333.png)
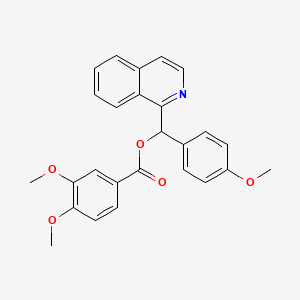
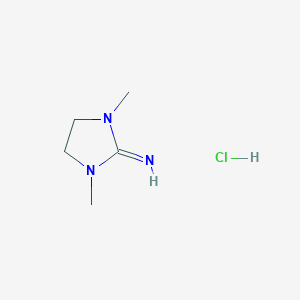
![(4-methylpiperazino){2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanone](/img/structure/B2496341.png)

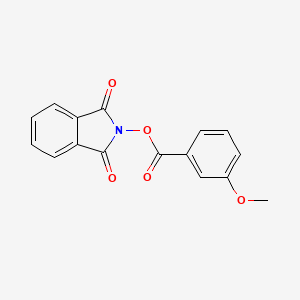
![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)

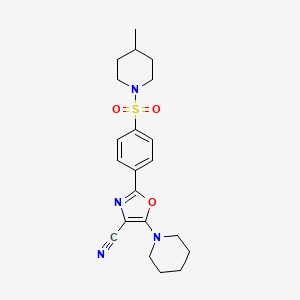
![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2496349.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)

